molecular formula C7H8N2O B1355568 6-Methylpyridine-2-carboxamide CAS No. 63668-37-1

6-Methylpyridine-2-carboxamide

Cat. No.: B1355568
CAS No.: 63668-37-1
M. Wt: 136.15 g/mol
InChI Key: YIQXUVPRCWNHPP-UHFFFAOYSA-N
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Description

6-Methylpyridine-2-carboxamide is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Labeling in Quantitative Analysis

  • Fluorescent Labeling Reagents : 6-Methylpyridine-2-carboxamide derivatives have been used as fluorescent labeling reagents for the quantitative analysis of carnitine. This application is significant in biochemical research for the detection and quantification of carnitine in various samples (Nakaya et al., 1996).

Synthesis of Nitropyridinecarboxamides

  • Anticoccidial Agents : Nitropyridinecarboxamides, synthesized from compounds including this compound, have shown activity against Eimeria tenella, a parasite causing coccidiosis in poultry. This research is crucial in veterinary medicine and animal health (Morisawa et al., 1977).

Metal Complex Formation

  • Coordination Chemistry : this compound has been utilized in the synthesis and characterization of metal complexes, particularly with metals like Cobalt (Co), Nickel (Ni), and Copper (Cu). These complexes have potential applications in fields like catalysis and material science (Yeşilkaynak, 2016).

C-H Acylation and Medicinal Chemistry

  • C-H Acylation Studies : Rhodium(III)-catalyzed C-H acylmethylation of [2,2'-bipyridine]-6-carboxamides has been developed using this compound derivatives. Such reactions are significant in organic synthesis and pharmaceutical research (Yu et al., 2019).

Antitumor Activity

  • Cytotoxic Activity in Cancer Research : Carboxamide derivatives of this compound have been investigated for their cytotoxic activity against cancer cell lines. This research contributes to the development of new anticancer drugs (Deady et al., 2005).

Safety and Hazards

The safety data sheet for a similar compound, N-Methyl-4-chloropyridine-2-carboxamide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to store the compound locked up .

Properties

IUPAC Name

6-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-3-2-4-6(9-5)7(8)10/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQXUVPRCWNHPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70494270
Record name 6-Methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70494270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63668-37-1
Record name 6-Methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70494270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylpyridine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4‐[3‐cyano‐3‐(1‐methylcyclopropyl)‐2‐oxopyrrolidin‐1‐yl]‐N‐{[3‐fluoro‐5‐(1‐methyl‐1H‐pyrazol‐4‐yl)phenyl]methyl}‐6‐methylpyridine‐2‐carboxamide interact with its target and what are the downstream effects?

A1: This compound is hypothesized to target Prolyl-tRNA synthetase (PRS) in Plasmodium falciparum, the parasite responsible for malaria. [] PRS is a crucial enzyme for protein synthesis, and inhibiting it can disrupt parasite growth. While the exact binding mode remains to be fully elucidated, molecular docking studies suggest that the compound might occupy the ATP-binding site of PRS. [] This binding could potentially interfere with the enzyme's ability to attach the amino acid proline to its corresponding tRNA molecule, ultimately hindering protein synthesis in the parasite.

Q2: The research mentions different enantiomers of this compound. What is the significance of these different forms?

A2: Enantiomers are molecules that are mirror images of each other, much like our left and right hands. Despite having the same chemical formula, enantiomers can exhibit different biological activities. In the case of 4‐[3‐cyano‐3‐(1‐methylcyclopropyl)‐2‐oxopyrrolidin‐1‐yl]‐N‐{[3‐fluoro‐5‐(1‐methyl‐1H‐pyrazol‐4‐yl)phenyl]methyl}‐6‐methylpyridine‐2‐carboxamide, the S enantiomer demonstrated better binding affinity to Plasmodium falciparum PRS in molecular docking simulations compared to the R enantiomer. [] This computational finding aligns with in vitro antimalarial assays, where the S enantiomer also exhibited higher potency. [] This highlights the importance of chirality in drug development and the need to synthesize and evaluate the biological activity of individual enantiomers.

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